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Nemtabrutinib Safety Profile at a Glance

The table below summarizes the key adverse events associated with nemtabrutinib from clinical trials,

providing a quantitative overview for risk assessment [1] [2] [3].

Adverse Event
(Any Grade)

Incidence (Any
Grade)

Incidence
(Grade ≥3)

Management Notes / Recommended
Monitoring

Hematologic
Toxicities

Decreased

Neutrophil Count

31% [1] 27% [1] Monitor CBC with differential regularly.

Decreased

Platelet Count

24% [1] 14% [1] Monitor for bleeding and thrombocytopenia.

Anemia 20% [1] 12% [1]

Non-
Hematologic
Toxicities
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Adverse Event
(Any Grade)

Incidence (Any
Grade)

Incidence
(Grade ≥3)

Management Notes / Recommended
Monitoring

Dysgeusia

(Altered Taste)

36% [1] 0% [1] Typically low-grade and manageable.

Hypertension 35% [1] 14% [1] Monitor blood pressure regularly; manage

with standard anti-hypertensives.

Diarrhea 28% [1] 3% [1] Supportive care.

Fatigue 32% [1] 3% [1]

Nausea 30% [1] 3% [1]

Key Safety
Signals

Atrial Fibrillation 2 reports (1 Grade
3) [1]

Low incidence reported; baseline CV risk
assessment and monitoring recommended

[4].

Bleeding Major hemorrhage:

2.2% (in class) [4]

Caution with concomitant

anticoagulants/antiplatelets [5] [4].

Infection /

Pneumonia

22% (any), 14%

(Gr≥3) [1]

Monitor for signs of infection; provide

prophylactic support as needed.

Experimental Protocols & Clinical Trial Designs

The safety and efficacy data for nemtabrutinib are primarily derived from the following key study designs,

which can serve as a reference for planning preclinical and clinical investigations.

1. First-in-Human & Dose-Finding Study (MK-1026-001/NCT03162536) This phase 1 study established

the foundational safety, pharmacology, and initial antitumor activity of nemtabrutinib [2].

Objective: To determine the safety, recommended phase 2 dose (RP2D), and preliminary efficacy in
patients with relapsed/refractory hematologic malignancies.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.acc.org/Latest-in-Cardiology/Articles/2023/08/15/16/45/CV-Adverse-Effects-of-Novel-Bruton-Tyrosine-Kinase-Inhibitors
https://www.acc.org/Latest-in-Cardiology/Articles/2023/08/15/16/45/CV-Adverse-Effects-of-Novel-Bruton-Tyrosine-Kinase-Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC11230885/
https://www.acc.org/Latest-in-Cardiology/Articles/2023/08/15/16/45/CV-Adverse-Effects-of-Novel-Bruton-Tyrosine-Kinase-Inhibitors
https://www.onclive.com/view/nemtabrutinib-generates-responses-displays-manageable-safety-in-cll-sll
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://www.smolecule.com/products/s519378?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37930156/
https://www.smolecule.com/products/s519378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Population: 48 patients with CLL, B-cell NHL, or Waldenström macroglobulinemia,

relapsed/refractory after ≥2 prior therapies.
Dosing Design: Open-label, single-arm study utilizing a 3 + 3 dose escalation design. Patients

received nemtabrutinib at doses ranging from 5 mg to 75 mg once daily in 28-day cycles.
Primary Endpoints:

Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).
Determination of the RP2D.

Key Outcomes:
The RP2D was established at 65 mg once daily.

Grade ≥3 treatment-emergent adverse events occurred in 89% of patients, with the most
common being neutropenia (23.4%), febrile neutropenia (14.9%), and pneumonia (14.9%).

An overall response rate of 75% was observed in CLL patients at the 65 mg dose.

2. Phase 2 Dose-Expansion Study (BELLWAVE-001) This study expanded on the phase 1 data to further

evaluate efficacy and safety in specific patient cohorts [1] [3].

Objective: To evaluate the antitumor activity and safety of the RP2D in a larger population.
Population: Patients with symptomatic CLL/SLL or B-cell NHL with measurable disease and

relapsed/refractory disease after at least 2 prior lines of therapy.
Dosing: Nemtabrutinib 65 mg administered orally once daily. Treatment continued until disease

progression, intolerable toxicity, or withdrawal.
Primary Endpoint: Overall Response Rate (ORR) per iwCLL criteria.

Key Safety Findings:
In the CLL/SLL group, all patients experienced at least one TEAE, with 74% experiencing a

grade 3 or higher TEAE.
13% of patients across hematologic malignancies discontinued treatment due to a treatment-

related AE.
No treatment-related deaths were reported.

Mechanism of Action and Safety Considerations

The following diagram illustrates nemtabrutinib's mechanism of action and the hypothesized links to its key

safety considerations, which is crucial for understanding its toxicity profile.

Frequently Asked Questions for Research
Professionals
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Q1: How does the safety profile of nemtabrutinib, a non-covalent BTK inhibitor, compare with earlier

covalent BTK inhibitors? Early data suggests that nemtabrutinib may have a differentiated safety profile.

The incidence of certain cardiovascular events, particularly atrial fibrillation, appears low in clinical trials

(e.g., 2 cases reported in one study) [1] [4]. This is potentially due to its reversible mechanism and possibly a

different off-target kinase inhibition profile compared to ibrutinib, which is known for higher rates of AF and

hypertension [4]. However, nemtabrutinib still carries class-effect toxicities, such as hematologic events

and bleeding risk.

Q2: What is the recommended management for hematologic toxicities observed with nemtabrutinib?

Based on clinical trial protocols and expert consensus for BTK inhibitors [1] [5]:

Monitoring: Regular complete blood count (CBC) with differential is mandatory.

Neutropenia: Manage with dose interruptions and growth factor support (G-CSF) for grade ≥3
events.

Thrombocytopenia: Monitor for signs of bleeding. Dose modification and platelet transfusions should
be considered per clinical guidelines for severe cases.

Clinical trial data shows these events are often manageable and infrequently lead to treatment
discontinuation (13% in BELLWAVE-001) [3].

Q3: Are there specific drug-drug interactions that should be considered in trial design with

nemtabrutinib? While specific data for nemtabrutinib is limited, as a class, BTK inhibitors are primarily

metabolized by cytochrome P450 3A (CYP3A) and may inhibit transporters like P-glycoprotein (P-gp) [5].

Therefore, in trial protocols:

Strong CYP3A Inhibitors/Inducers: Concomitant use should be avoided or closely monitored, as
they may significantly alter nemtabrutinib exposure.

P-gp Substrates: Use caution with narrow therapeutic index P-gp substrates (e.g., digoxin).
Anticoagulants/Antiplatelets: Concomitant use increases bleeding risk and requires careful

monitoring [5] [4].
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toxicity-profile-safety-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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